![molecular formula C21H19NO7 B2540036 (Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-05-2](/img/structure/B2540036.png)
(Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound is a derivative of benzofuran, which is a type of aromatic organic compound . It also contains a nitrobenzylidene group, which suggests that it might have been synthesized through a condensation reaction .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Knoevenagel condensation reactions . This involves the reaction of an aldehyde or ketone with an active methylene compound, often in the presence of a weak base .Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups. The benzofuran and nitrobenzylidene groups would contribute to the compound’s aromaticity . The exact geometry and vibrational spectra would need to be determined through computational methods or spectroscopic analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
- Les-6222 affects the cyclooxygenase (COX) pathway of the arachidonic acid cascade and inhibits COX-1 and COX-2, with a predominant inhibition of COX-2 .
- It selectively inhibits COX-2 by 44.5%, indicating potential therapeutic use in neuroinflammatory conditions .
- This effect occurs against the background of chronic epileptogenesis, making it relevant for conditions involving neuronal damage .
- It also shows affinity for 5-lipoxygenase (5-LOX) and FLAP (5-LOX-activating protein), which are involved in inflammation and lipid metabolism .
- Les-6222 reduces the content of 8-isoprostane in the brain, indicating a beneficial effect on cell membranes during oxidative stress induced by PTZ .
Anticonvulsant Activity
Anti-Inflammatory Properties
Neuroprotective Effects
Inhibition of Enzymes
Cell Membrane Protection
Potential Antitumor Properties: (related compound):
Mechanism of Action
properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-21(2,3)29-19(23)12-27-15-8-9-16-17(11-15)28-18(20(16)24)10-13-4-6-14(7-5-13)22(25)26/h4-11H,12H2,1-3H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSIAEXTDYGLPC-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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